2-Phenyl-1-(pyridin-3-yl)ethan-1-ol

Übersicht

Beschreibung

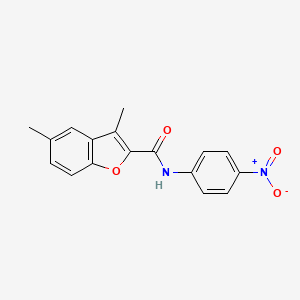

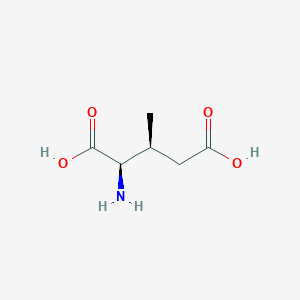

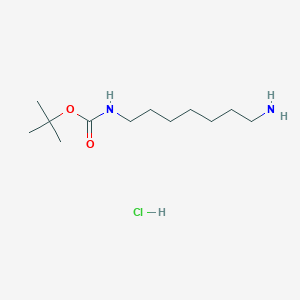

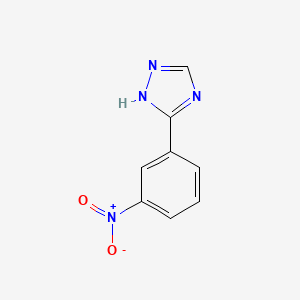

2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 62144-08-5 . It has a molecular weight of 199.25 . The IUPAC name for this compound is 2-phenyl-1-(3-pyridinyl)ethanol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10,13,15H,9H2 . This indicates that the compound has a molecular formula of C13H13NO .Physical And Chemical Properties Analysis

This compound has a melting point of 104-107°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

2-Phenyl-1-(pyridin-3-yl)ethan-1-ol and related compounds have been synthesized and explored for their catalytic applications. For instance, unsymmetrical NCN′ and PCN pincer palladacycles, derived from pyridinyl-phenol and benzyl alcohols, have shown good catalytic activity and selectivity in various reactions, remaining in the Pd(II) state during the process (Roffe et al., 2016).

Crystal Structure and Molecular Analysis

The compound has been part of studies focusing on crystal structure and molecular analysis. Research on compounds like 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane and its polymorphs has provided insights into crystal packing, π-π, and C−H•••π interactions through Hirshfeld surface analysis and fingerprint plots (González-Montiel et al., 2015).

Molecular Structure of Intermediate Compounds

The molecular structure of this compound intermediate obtained from condensation reactions was characterized, demonstrating the formation of intermolecular hydrogen bonds that contribute to the stability and crystallization of the compound. This finding is crucial for understanding the stability and hydrogen bond formation in similar compounds (Percino et al., 2015).

Electrooptic Film Fabrication

Research has been conducted on the synthesis of new dibranched, heterocyclic chromophores incorporating pyridinyl and pyrrolyl groups. These chromophores have been used in covalent self-assembly, thin-film microstructure, and nonlinear optical response studies, highlighting their importance in electrooptic film fabrication (Facchetti et al., 2006).

Fungicidal Activity

Compounds derived from 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol have been synthesized and shown fungicidal activity, demonstrating their potential for pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and neurotransmitter systems .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways .

Pharmacokinetics

Its molecular weight of 19925 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body .

Result of Action

Similar compounds have been shown to have various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it has a melting point of 122-124°C , suggesting that it is stable at room temperature but may degrade at higher temperatures.

Eigenschaften

IUPAC Name |

2-phenyl-1-pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10,13,15H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSWRCJGPHOWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.